molecular formula C7H5BrN2O B1520610 5-Bromo-2-hydroxy-4-methylnicotinonitrile CAS No. 1142188-69-9

5-Bromo-2-hydroxy-4-methylnicotinonitrile

Cat. No. B1520610
M. Wt: 213.03 g/mol
InChI Key: REOPINQMTRITRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxy-4-methylnicotinonitrile (BMN) is an organic compound that is used in a variety of scientific research applications. BMN is a derivative of nicotinonitrile, which is a small molecule that is used to modulate the activity of enzymes and other proteins. BMN is a versatile compound that is used in a variety of scientific research applications, including protein engineering, drug discovery, and biochemistry.

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

One area of application for brominated nicotinonitriles, similar to the compound of interest, is in the development of herbicide-resistant crops. This is exemplified by the use of genes encoding specific nitrilases that detoxify certain herbicides, thereby conferring resistance to transgenic plants. For example, the bxn gene from Klebsiella ozaenae encodes a nitrilase that converts bromoxynil (a related herbicide) to its non-toxic metabolite, enabling the growth of crops in areas treated with bromoxynil. This approach demonstrates the potential for genetic engineering to enhance crop resilience against herbicidal compounds (Stalker, McBride, & Malyj, 1988).

Biotransformation and Environmental Degradation

Research on the environmental degradation of brominated herbicides highlights the biotransformation capabilities of various microorganisms. Studies on bromoxynil have shown that it can be degraded under different anaerobic conditions, such as methanogenic, sulfidogenic, and Fe(III)-reducing environments. The degradation process involves reductive debromination and further transformation into phenol, which eventually degrades to carbon dioxide. This research indicates that similar brominated compounds might also undergo degradation in environmental settings, potentially reducing their ecological impact (Knight, Berman, & Häggblom, 2003).

Synthesis of Novel Compounds

Another significant application is in synthetic chemistry, where compounds like 5-Bromo-2-hydroxy-4-methylnicotinonitrile serve as precursors in the synthesis of a wide range of novel organic molecules. Suzuki cross-coupling reactions, for instance, have been employed to create various pyridine derivatives starting from brominated pyridinamines. These synthesized compounds have potential applications ranging from chiral dopants for liquid crystals to candidates for biological activities, including antimicrobial and antithrombolytic effects. Such synthetic routes underscore the importance of brominated nicotinonitriles in medicinal chemistry and materials science (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-5(2-9)7(11)10-3-6(4)8/h3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOPINQMTRITRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-4-methylnicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.